N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide
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Overview
Description
The compound is a derivative of phenylpiperazine, which is a class of chemical compounds containing a phenyl group attached to a piperazine ring . Phenylpiperazine derivatives are known for their diverse pharmacological activities.
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized for the treatment of Alzheimer’s disease (AD) .Scientific Research Applications
Fluorescent Probe Technique
Naphthalene derivatives like N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide have been used as fluorescent probes. A study utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide for measuring the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This method offers a sensitive and rapid way to determine binding nature and mechanisms, indicating potential applications in pharmaceutical and biochemical research (Jun et al., 1971).
Membrane and Polymer Research
Sulfonated naphthalene-based compounds are valuable in membrane technology. For example, they have been used in the preparation of flexible pyrolytic membranes for gas separation. These membranes exhibit characteristics of both polymer and carbon molecular sieve membranes, showcasing potential in industrial separation processes (Islam et al., 2005).
Anticancer Activity
Compounds like 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown potent cytotoxic activity against various human cancer cell lines. These derivatives, including naphthalene sulfonamide compounds, induce apoptosis and cell cycle arrest, highlighting their potential as cancer therapeutic agents (Ravichandiran et al., 2019).
Fuel Cell Applications
Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their use in fuel cells. These materials exhibit properties like water sorption, proton conductivity, and methanol permeability, making them suitable for proton-exchange-membrane fuel cells (Einsla et al., 2005).
Magnetic Anisotropy Studies
Sulfonamide complexes of cobalt(ii) have been investigated for their magnetic properties. The study found that magnetic anisotropy is correlated with the coordination geometry of the complexes, which can have implications in material science and magnetic application studies (Wu et al., 2019).
Enzyme Inhibition Research
Isoquinolinesulfonamides, a category similar to the chemical , have been identified as potent inhibitors of various protein kinases. These compounds, through their inhibition activity, are significant for studying cellular mechanisms and potential therapeutic interventions (Hidaka et al., 1984).
Mechanism of Action
Target of Action
The primary target of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain . This can enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory . .
Pharmacokinetics
Similar compounds have been shown to exhibit moderate inhibitory activities in vitro , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of AChE by this compound can lead to an increase in acetylcholine levels in the brain . This can potentially enhance cognitive functions and alleviate symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .
Future Directions
Biochemical Analysis
Biochemical Properties
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide interacts with acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing acetylcholine (ACh) in the brain . The compound exhibits inhibitory activity against AChE, thereby increasing the level of ACh, a neurotransmitter that plays an important role in learning and memory .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on acetylcholine levels. By inhibiting AChE, the compound increases the concentration of ACh, which can enhance cognition functions .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with AChE. It binds to AChE, inhibiting the enzyme’s activity and thereby increasing the level of ACh . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-32(31,23-11-10-19-6-4-5-7-20(19)16-23)27-21-17-25-24(26-18-21)29-14-12-28(13-15-29)22-8-2-1-3-9-22/h1-11,16-18,27H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRGKMQTCMNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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